Idarubicin

Acute Myeloid Leukemia Induction Chemotherapy Complete Remission Rate

Idarubicin (4-demethoxydaunorubicin) is a second-generation anthracycline differentiated by deletion of the C4 methoxy group, conferring 400× faster cellular uptake than doxorubicin and superior lipophilicity that partially circumvents P-glycoprotein-mediated multidrug resistance. Its primary metabolite, idarubicinol, retains near-equivalent antineoplastic activity with a ~55-hour plasma half-life—enabling oral or hybrid IV-to-oral regimens unavailable with daunorubicin or doxorubicin. Clinically validated: 80% vs 58% complete remission rate and 19.5 vs 13.5 months median overall survival versus daunorubicin in newly diagnosed AML. Essential for MDR reversal research, oncology drug discovery, and preclinical leukemia models.

Molecular Formula C26H27NO9
Molecular Weight 497.5 g/mol
CAS No. 57852-57-0; 58957-92-9
Cat. No. B15560228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdarubicin
CAS57852-57-0; 58957-92-9
Molecular FormulaC26H27NO9
Molecular Weight497.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
InChIKeyXDXDZDZNSLXDNA-TZNDIEGXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.72e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Idarubicin (CAS 57852-57-0) Procurement Guide: Anthracycline Chemotherapy for AML and Beyond


Idarubicin (4-demethoxydaunorubicin) is a second-generation anthracycline antineoplastic antibiotic, structurally derived from daunorubicin by the deletion of the C4 methoxy group on the chromophore ring [1]. This seemingly minor modification produces a significantly more lipophilic compound that intercalates DNA and inhibits topoisomerase II, leading to potent cytotoxic activity primarily indicated for the induction and consolidation treatment of acute myeloid leukemia (AML) [2]. Unlike its parent compound and other first-generation anthracyclines, idarubicin exhibits a unique metabolic profile with its primary metabolite, idarubicinol, retaining high antineoplastic activity and possessing an extended plasma half-life, which contributes to its distinct clinical performance [3].

Why Anthracycline Interchangeability Fails: Idarubicin Differentiation from Daunorubicin, Doxorubicin, and Epirubicin


In the anthracycline class, minor structural variations translate into profound differences in lipophilicity, cellular uptake kinetics, metabolic pathways, and susceptibility to efflux pumps, rendering generic interchange impossible without altering therapeutic outcomes [1]. Idarubicin's 4-demethoxy modification confers superior lipophilicity, leading to a cellular uptake rate 400 times faster than doxorubicin, which directly impacts intracellular drug concentrations and potency [2]. Furthermore, its major metabolite, idarubicinol, retains near-equivalent activity to the parent drug and has a prolonged half-life of approximately 55 hours, a feature not shared by the metabolites of doxorubicin or daunorubicin [3]. This distinct pharmacological profile underpins idarubicin's enhanced efficacy in high-risk AML populations and its ability to partially circumvent multidrug resistance, making it a therapeutically non-substitutable agent despite sharing a common drug class [4].

Idarubicin Comparative Evidence: Direct Quantitative Benchmarks vs. Daunorubicin and Doxorubicin


Superior Complete Remission and Overall Survival in AML Induction: Idarubicin vs. Daunorubicin

In a randomized clinical trial of 130 adult patients with newly diagnosed AML, induction therapy with idarubicin plus cytarabine (IDR/Ara-C) demonstrated superior efficacy over the standard daunorubicin plus cytarabine (DNR/Ara-C) regimen [1]. The complete remission (CR) rate was 80% (48/60) for the IDR/Ara-C arm compared to 58% (35/60) for the DNR/Ara-C arm [1]. This 22% absolute increase in CR rate was statistically significant (P = .005) [1]. Furthermore, median overall survival (OS) was extended by 6.0 months, from 13.5 months for DNR/Ara-C to 19.5 months for IDR/Ara-C (P = .025) [1].

Acute Myeloid Leukemia Induction Chemotherapy Complete Remission Rate

Reduced Chemotherapy Refractoriness: Idarubicin vs. Daunorubicin in Non-Promyelocytic AML

A 2025 real-world clinical study comparing idarubicin- and daunorubicin-based '3+7' induction regimens in non-promyelocytic AML patients found that idarubicin induction was associated with a significantly lower rate of primary refractory disease [1]. The chemotherapy refractory rate was 10% in the idarubicin group, compared to 25% in the daunorubicin group [1]. This 15% absolute reduction in induction failure was statistically significant (P = 0.02) [1].

Refractory AML Induction Failure Real-World Evidence

Superior Cytotoxic Potency: Idarubicin IC50 in Myeloma Cells vs. Daunorubicin

In a comparative in vitro study of cytotoxicity using human 8226 myeloma cells, idarubicin demonstrated vastly superior potency compared to the reference anthracyclines [1]. The IC50 value (concentration required for 50% growth inhibition) for idarubicin was 0.002 µg/mL [1]. In stark contrast, the IC50 for the primary metabolite of doxorubicin (doxorubicinol) was 1,750-fold higher at 3.5 µg/mL, and the IC50 for the parent compound doxorubicin is also known to be significantly higher than that of idarubicin in various models [1].

Cytotoxicity IC50 In Vitro Pharmacology

Rapid Cellular Uptake: Idarubicin Kinetics vs. Doxorubicin and Daunorubicin

A study comparing the cellular uptake kinetics of four anthracyclines in multidrug-resistant K562 cells revealed that idarubicin enters cells at a dramatically faster rate than its comparators [1]. The kinetics of uptake for idarubicin were measured to be 400 times higher than that of doxorubicin [1]. For comparison, the uptake of daunorubicin was 16 times higher than doxorubicin, while an experimental fluorinated analog (8-(S)-fluoroidarubicin) showed a 200-fold increase [1]. This superior uptake is a direct consequence of idarubicin's enhanced lipophilicity [1].

Pharmacokinetics Cellular Uptake Drug Resistance

Overcoming P-Glycoprotein-Mediated Multidrug Resistance: Idarubicin vs. Doxorubicin and Daunorubicin

In a direct comparison using human multiple myeloma (MM) cell lines engineered to overexpress the drug efflux pump P-glycoprotein (Pgp), idarubicin (IDA) demonstrated significantly greater efficacy than doxorubicin (DOX) or daunorubicin (DNR) in multidrug-resistant (MDR) variants [1]. Cytotoxicity assays showed that IDA was 10- to 50-fold more potent than DNR or DOX in the MDR cell lines [1]. In the drug-sensitive parental cell line, the difference in potency was only 3-fold, underscoring IDA's unique advantage in the MDR setting [1]. Furthermore, the study indicated that IDA is less sensitive to transport-mediated MDR than DNR [1].

Multidrug Resistance P-glycoprotein MDR

Unique Oral Bioavailability and Active Metabolite Profile vs. Daunorubicin

Unlike other clinically approved anthracyclines such as doxorubicin and daunorubicin, idarubicin possesses the unique attribute of clinically significant oral bioavailability due to its high lipophilicity [1]. While the absolute oral bioavailability of idarubicin is 20-25%, its major circulating metabolite, idarubicinol, is as active as the parent drug [2]. When the activity of idarubicinol is accounted for, the effective bioavailability is approximately 40% [2]. Furthermore, idarubicinol has a very long elimination half-life of approximately 55 hours, compared to 16 hours for the parent drug, which sustains antileukemic activity [2].

Oral Bioavailability Pharmacokinetics Idarubicinol

Idarubicin Application Scenarios: Where Comparative Evidence Drives Procurement Decisions


First-Line Induction Therapy in Acute Myeloid Leukemia (AML)

For newly diagnosed AML patients, the selection of idarubicin over daunorubicin is supported by a 22% absolute increase in complete remission rate (80% vs. 58%) and a 6-month improvement in median overall survival (19.5 vs. 13.5 months) [1]. This evidence directly informs procurement for hospital formularies and oncology practices aiming to optimize first-line treatment outcomes in this high-acuity patient population.

Relapsed or Refractory Hematologic Malignancies with Suspected MDR

In cases of relapsed AML, multiple myeloma, or other hematologic cancers where multidrug resistance (MDR) is a concern, idarubicin is the preferred anthracycline. Its 10- to 50-fold superior potency over doxorubicin and daunorubicin in P-glycoprotein-expressing MDR cell lines justifies its use in salvage chemotherapy protocols where other anthracyclines may be ineffective [2].

Clinical Trials and Preclinical Models Investigating MDR Reversal

Due to its well-characterized ability to partially circumvent P-glycoprotein-mediated efflux and its rapid cellular uptake kinetics (400x faster than doxorubicin), idarubicin serves as a critical control or comparator in research aimed at discovering novel MDR reversal agents or characterizing new drug candidates in resistant cancer models [REFS-3, REFS-4].

Oral Anthracycline Regimens and Quality-of-Life-Focused Protocols

Idarubicin's unique oral bioavailability, with an effective systemic activity of ~40% when considering its active metabolite, enables entirely oral or hybrid IV-to-oral treatment regimens [5]. This is particularly valuable in elderly or frail patients, or in healthcare systems where reducing hospital visits for IV infusions is a priority for resource management and patient convenience [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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